ginsenoside Mc

Biotransformation Enzymatic Conversion Process Chemistry

Sourcing rare minor ginsenosides like Mc from Panax species is constrained by trace natural abundance. Ginsenoside Mc (CAS 175484-06-7), a deglycosylated PPD-type metabolite of Rc, is procured via enzymatic biotransformation achieving 100% molar conversion yield from Rc-enabling scalable, cost-effective access. • 88.96% ROS scavenging at 20 μM in UVB-irradiated human dermal fibroblasts; modulates MAPK/AP-1/NF-κB and TGF-β/Smad pathways. • Structurally distinct: α-L-arabinofuranosyl-β-D-glucopyranoside at C-20; no sugar at C-3. • Serves as an analytical reference standard for MS-based metabolomics and intestinal bacterial metabolism studies.

Molecular Formula C41H70O12
Molecular Weight 755.0 g/mol
Cat. No. B1241296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameginsenoside Mc
Synonymsginsenoside Mc
Molecular FormulaC41H70O12
Molecular Weight755.0 g/mol
Structural Identifiers
SMILESCC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)O)C)C)O)C)OC5C(C(C(C(O5)COC6C(C(C(O6)CO)O)O)O)O)O)C
InChIInChI=1S/C41H70O12/c1-21(2)10-9-14-41(8,53-36-34(49)32(47)31(46)25(52-36)20-50-35-33(48)30(45)24(19-42)51-35)22-11-16-40(7)29(22)23(43)18-27-38(5)15-13-28(44)37(3,4)26(38)12-17-39(27,40)6/h10,22-36,42-49H,9,11-20H2,1-8H3/t22-,23+,24-,25+,26-,27+,28-,29-,30-,31+,32-,33+,34+,35+,36-,38-,39+,40+,41-/m0/s1
InChIKeyCJFGBCWGOQRURQ-JFJIKBJRSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ginsenoside Mc for Research Sourcing


Ginsenoside Mc (CAS 175484-06-7), a rare minor ginsenoside of the dammarane-type protopanaxadiol (PPD) group, is a deglycosylated metabolite of the major ginsenoside Rc, generated by the removal of two glucose molecules at the C-3 position [1]. With a molecular formula of C41H70O12 and molecular weight of 754.99, it is structurally distinct from its parent compound and other major ginsenosides like Rb1 and Rb2 [2]. Naturally present in trace amounts in Panax species, its procurement is predominantly achieved through enzymatic biotransformation of Rc or Rc-rich extracts, enabling access to a compound with reported anti-tumor activity .

Ginsenoside Mc Sourcing Specificity


Substituting Ginsenoside Mc with a closely related analog like Compound K, F2, or the parent Rc is not scientifically valid. The unique glycosylation pattern of Mc—specifically the α-L-arabinofuranosyl-β-D-glucopyranoside moiety at C-20 and the absence of sugars at C-3—dictates its distinct metabolic fate, target interaction profile, and therapeutic window [1]. For instance, while both Mc and Compound K are intestinal metabolites, Mc is an intermediate that can be further hydrolyzed to Compound K, indicating a divergent in vivo conversion and activity profile [2]. Furthermore, the presence or absence of specific sugar residues directly impacts the compound's ability to scavenge reactive oxygen species (ROS) and modulate signaling pathways like MAPK/AP-1/NF-κB, as demonstrated in comparative studies [3].

Ginsenoside Mc Quantitative Evidence


Enzymatic Conversion Yield from Rc

Ginsenoside Mc can be produced from its major precursor, ginsenoside Rc, with a higher molar conversion yield than that of Compound K from Rb1 or Compound Y from Rb2. In a study using a thermostable β-glycosidase from Sulfolobus acidocaldarius, the conversion of 1 mg/ml Rc to Mc achieved a 100% (mol/mol) yield after 180 min at pH 5.5 and 85°C [1]. This is a significantly higher conversion efficiency compared to the production of other rare ginsenosides from their respective precursors under identical conditions: Rb1→Compound K (94%) and Rb2→Compound Y (80%) [1].

Biotransformation Enzymatic Conversion Process Chemistry

ROS Scavenging in UVB-Irradiated Fibroblasts

Ginsenoside C-Mc demonstrates a potent, concentration-dependent ability to scavenge reactive oxygen species (ROS) in a cellular model of photoaging. Treatment of UVB-irradiated normal human dermal fibroblasts (NHDFs) with 20 μM Ginsenoside C-Mc resulted in an 88.96% reduction in ROS levels compared to the irradiated control group [1]. This finding was part of a study that initially identified C-Mc as a top candidate among 82 ginsenosides for antiphotoaging potential using an in silico chemical distance measurement approach [1].

Antioxidant Photoaging Dermatology

Cytoprotective Profile in Dermal Fibroblasts

An MTT assay was used to evaluate the safety profile of Ginsenoside C-Mc on normal human dermal fibroblasts (NHDFs). The compound exhibited no cytotoxicity at concentrations of 1, 10, and 20 μM in both non-irradiated and UVB-irradiated cells [1]. Notably, treatment with 20 μM C-Mc unexpectedly increased cell viability in the non-irradiated control groups, suggesting a potential cytoprotective or proliferative effect on healthy cells at this concentration [1].

Cytotoxicity Cell Viability Safety Assessment

Intestinal Metabolites as Active Principles

Ginsenoside Mc belongs to a specific class of intestinal bacterial metabolites derived from 20(S)-protopanaxadiol-type major ginsenosides (e.g., Rb1, Rb2, Rc). This class, which also includes Compound K (C-K) and Compound Y (C-Y), is widely considered to be responsible for the main pharmacological activities of ginseng following oral administration, due to their superior absorption compared to the poorly absorbed parent glycosides [1]. While direct comparative pharmacokinetic data for Mc is lacking, its classification as a deglycosylated metabolite infers a higher potential for oral bioavailability compared to its parent compound, Rc, which possesses three additional sugar moieties [2].

Pharmacokinetics Metabolism Prodrug

Ginsenoside Mc Applications


Scalable Enzymatic Biotransformation

Procure Ginsenoside Mc as an analytical standard or for use as a target compound in the development and optimization of enzymatic biotransformation processes. Its established 100% molar conversion yield from Rc using a thermostable β-glycosidase provides a highly efficient and economically favorable production pathway compared to other rare ginsenosides [1]. This makes Mc an ideal model compound for scaling up the production of minor ginsenosides from Panax plant extracts or isolated precursors.

Antioxidant & Anti-Photoaging Research

Use Ginsenoside Mc in cellular assays to investigate mechanisms of oxidative stress and photoaging in skin. The compound's demonstrated 88.96% ROS scavenging activity in UVB-irradiated human dermal fibroblasts at a non-toxic 20 μM concentration makes it a robust positive control or lead compound for studies focusing on the MAPK/AP-1/NF-κB and TGF-β/Smad signaling pathways [2]. Its favorable cytotoxicity profile supports its use in longer-term in vitro experiments.

Pharmacokinetic & Metabolism Studies

Employ Ginsenoside Mc as an analytical reference standard for mass spectrometry-based metabolomics studies of ginsenosides. As a key intestinal bacterial metabolite of ginsenoside Rc, Mc serves as a crucial intermediate marker for tracking the metabolic fate of PPD-type ginsenosides in biological samples, including in vitro gut microbiota models and in vivo pharmacokinetic studies in animal models [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for ginsenoside Mc

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.